molecular formula C7H11N3O2 B6147548 Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)- CAS No. 55807-55-1

Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-

Cat. No.: B6147548
CAS No.: 55807-55-1
M. Wt: 169.2
InChI Key:
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Description

Urea, N-ethyl-N’-(5-methyl-3-isoxazolyl)- is a compound that belongs to the class of urea derivatives It features a unique structure with an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-ethyl-N’-(5-methyl-3-isoxazolyl)- typically involves the reaction of an isoxazole derivative with an ethylamine and a urea derivative. One common method includes the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol. This reaction proceeds through a Hofmann rearrangement, where the starting amide is converted to an isocyanate intermediate, which then reacts with ammonia to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-ethyl-N’-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Urea, N-ethyl-N’-(5-methyl-3-isoxazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of urea, N-ethyl-N’-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea
  • N-(5-methyl-3-isoxazolyl)-N’-phenylurea
  • N-hydroxy-N’-(5-methyl-3-isoxazolyl)urea

Uniqueness

Urea, N-ethyl-N’-(5-methyl-3-isoxazolyl)- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-ethyl-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-8-7(11)9-6-4-5(2)12-10-6/h4H,3H2,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTOJZGRSVNYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364122
Record name Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55807-55-1
Record name Urea, N-ethyl-N'-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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